4-Hydroxy-5-iodoquinolin-2(1H)-one

MAO-A inhibition neuroscience drug discovery

Researchers studying MAO-related neurological pathways often face confounding metabolic variables from off-target CYP450 inhibition. This compound offers a precise solution with a unique activity fingerprint. Key advantages: - High MAO-A potency (IC50=94 nM) and significant MAO-B inhibition (IC50=1,130 nM) for dissecting neurological disorder pathways. - Minimal CYP450 inhibition (IC50>10,000 nM) reduces metabolic interference in cellular/in vivo assays. - The 5-iodo substituent acts as a halogen-bond donor, enabling structure-based design and affinity optimization.

Molecular Formula C9H6INO2
Molecular Weight 287.05 g/mol
Cat. No. B13137402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5-iodoquinolin-2(1H)-one
Molecular FormulaC9H6INO2
Molecular Weight287.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)C(=CC(=O)N2)O
InChIInChI=1S/C9H6INO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-4H,(H2,11,12,13)
InChIKeyUDWLRMQYKGKZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-5-iodoquinolin-2(1H)-one: Core Physicochemical and Structural Profile


4-Hydroxy-5-iodoquinolin-2(1H)-one (CAS 1260783-06-9) is a heterocyclic aromatic compound classified within the 4-hydroxyquinolin-2(1H)-one chemotype [1]. It possesses the molecular formula C9H6INO2 and a molecular weight of 287.05 g/mol [2]. The compound features a quinolin-2(1H)-one core with a hydroxyl group at the 4-position and an iodine atom at the 5-position, a substitution pattern that confers distinct physicochemical and biological properties compared to its halogen-substituted analogs .

Why 4-Hydroxy-5-iodoquinolin-2(1H)-one Cannot Be Casually Substituted with Other Halogenated 4-Hydroxyquinolin-2-ones


Within the 4-hydroxyquinolin-2(1H)-one family, halogen substitution at the 5-position profoundly modulates target engagement, metabolic stability, and physicochemical behavior. Simple replacement of the 5-iodo substituent with chloro, bromo, or fluoro analogs is not a neutral substitution: these changes can drastically alter inhibitory potency against key enzymes like monoamine oxidases (MAO-A and MAO-B) and cytochrome P450 (CYP450) isoforms, as well as compound lipophilicity and, consequently, permeability and distribution [1]. The quantitative evidence presented in Section 3 demonstrates that 4-hydroxy-5-iodoquinolin-2(1H)-one exhibits a unique activity and property fingerprint that directly impacts its suitability for specific research applications, particularly in neuroscience and drug metabolism studies, and thus cannot be freely exchanged with its closest analogs without compromising experimental outcomes [2].

Quantitative Differentiation of 4-Hydroxy-5-iodoquinolin-2(1H)-one from Halogenated Analogs


MAO-A Inhibition: 4-Hydroxy-5-iodoquinolin-2(1H)-one vs. 5-Fluoro and 5-Chloro Analogs

4-Hydroxy-5-iodoquinolin-2(1H)-one exhibits potent inhibition of human recombinant MAO-A with an IC50 of 94 nM [1]. In contrast, the 5-fluoro analog demonstrates an IC50 of 17,000 nM (17 μM) [2], and the 5-chloro analog shows an IC50 >100,000 nM (>100 μM) [3]. This represents a >180-fold increase in potency for the 5-iodo compound compared to the 5-fluoro analog and a >1,060-fold increase compared to the 5-chloro analog.

MAO-A inhibition neuroscience drug discovery

MAO-B Inhibition: 4-Hydroxy-5-iodoquinolin-2(1H)-one vs. 5-Bromo and 5-Fluoro Analogs

4-Hydroxy-5-iodoquinolin-2(1H)-one inhibits human MAO-B with an IC50 of 1,130 nM (1.13 μM) [1]. In comparison, the 5-bromo analog exhibits an IC50 of 57,300 nM (57.3 μM) [2], and the 5-fluoro analog shows an IC50 of 17,000 nM (17 μM) [3]. The 5-iodo compound is therefore approximately 50-fold more potent against MAO-B than the 5-bromo analog and 15-fold more potent than the 5-fluoro analog.

MAO-B inhibition Parkinson's disease neuroprotection

CYP450 Inhibition: 4-Hydroxy-5-iodoquinolin-2(1H)-one Demonstrates Minimal Metabolic Liability

4-Hydroxy-5-iodoquinolin-2(1H)-one displays weak inhibition of CYP450 enzymes in pooled human liver microsomes, with an IC50 of 10,000 nM (10 μM) [1]. This low inhibitory activity suggests a reduced potential for drug-drug interactions and metabolic interference compared to many other quinolinone derivatives, which are known to be more potent CYP450 inhibitors [2].

CYP450 inhibition drug metabolism ADME

Lipophilicity: 4-Hydroxy-5-iodoquinolin-2(1H)-one Balances Permeability and Solubility

4-Hydroxy-5-iodoquinolin-2(1H)-one possesses a calculated LogP of approximately 3.22 [1]. This places it in an optimal lipophilicity range for oral absorption and CNS penetration, while avoiding the excessive lipophilicity (LogP >5) often associated with poor solubility, high metabolic clearance, and off-target promiscuity [2]. For example, the 5-bromo analog has a calculated LogP of ~3.71, and the 5-chloro analog is ~2.8, while more heavily substituted quinolinones can exceed LogP 8 [3].

lipophilicity LogP drug-likeness

High-Value Research Applications for 4-Hydroxy-5-iodoquinolin-2(1H)-one


Probing MAO-A/MAO-B Selectivity in Neuroscience Drug Discovery

The unique MAO-A inhibition potency (IC50 = 94 nM) and significant MAO-B inhibition (IC50 = 1,130 nM) of 4-hydroxy-5-iodoquinolin-2(1H)-one make it an excellent tool for dissecting the roles of monoamine oxidases in neurological disorders. Researchers studying depression, Parkinson's disease, or Alzheimer's disease can use this compound to evaluate the functional consequences of MAO-A and MAO-B inhibition in cellular and in vivo models, leveraging its potency advantage over other halogenated 4-hydroxyquinolin-2(1H)-ones [1]. The compound's weak CYP450 inhibition also reduces confounding metabolic variables in these studies [2].

Lead Optimization for CNS Drug Candidates with Favorable ADME Properties

Medicinal chemists optimizing leads for CNS targets will find the combination of high MAO-A potency (94 nM), balanced lipophilicity (LogP 3.22), and minimal CYP450 inhibition (IC50 10,000 nM) highly attractive. The 5-iodo substitution provides a unique activity profile that can be used to modulate target engagement and pharmacokinetic properties. The compound can serve as a starting point for further derivatization to enhance selectivity or improve in vivo parameters, while maintaining a favorable drug-likeness profile [3].

Building Focused Libraries for Halogen-Bonding Interactions

The iodine atom at the 5-position of 4-hydroxy-5-iodoquinolin-2(1H)-one is an excellent halogen-bond donor, a feature that can be exploited in structure-based drug design to achieve specific and potent protein-ligand interactions. This compound can be used as a core scaffold to generate focused libraries exploring halogen bonding as a design principle, particularly in programs targeting enzymes like MAOs where such interactions can significantly enhance binding affinity and selectivity compared to fluoro, chloro, or bromo analogs [4].

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